Ethyl 2-aminodecanoate
Description
Ethyl 2-aminodecanoate (CAS: 113889-70-6 as hydrochloride salt) is an ethyl ester derivative of decanoic acid with an amino group at the second carbon position. Its molecular formula is C₁₂H₂₅NO₂ (free base), and its hydrochloride salt has a molecular weight of 251.79 g/mol . This compound is primarily utilized in pharmaceutical research and organic synthesis, where its amphiphilic structure—combining a hydrophobic decanoate chain and a polar amino group—facilitates applications in drug delivery and intermediate synthesis. Suppliers such as Shenzhen Aituo Chemical offer the hydrochloride salt at 95% purity, indicating its industrial relevance .
Properties
Molecular Formula |
C12H25NO2 |
|---|---|
Molecular Weight |
215.33 g/mol |
IUPAC Name |
ethyl 2-aminodecanoate |
InChI |
InChI=1S/C12H25NO2/c1-3-5-6-7-8-9-10-11(13)12(14)15-4-2/h11H,3-10,13H2,1-2H3 |
InChI Key |
XSTSHOZESJIYPK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C(=O)OCC)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Differences
Ethyl 2-aminodecanoate belongs to a broader class of amino-substituted fatty acid esters. Key analogues include:
Table 1: Structural Comparison of this compound and Analogues
Key Observations:
- Chain Length: this compound’s C10 chain distinguishes it from shorter-chain analogues (e.g., propanoate derivatives) and longer-chain variants (e.g., dodecanoate derivatives) .
- Substituent Effects: The cyano group in ethyl 2-amino-2-cyanoacetate enhances electrophilicity, making it reactive in cyclization reactions, whereas mthis compound’s smaller ester group may reduce steric hindrance .
Physicochemical Properties
Limited experimental data are available for these compounds, but trends can be inferred:
Table 2: Estimated Physicochemical Properties
- logP: Longer alkyl chains (e.g., decanoate) increase hydrophobicity compared to shorter analogues.
- Solubility: Amino and cyano groups enhance polarity but may reduce solubility in non-polar solvents.
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing ethyl 2-aminodecanoate, and how can its structural integrity be confirmed?
- Methodological Answer : this compound is typically synthesized via esterification of 2-aminodecanoic acid with ethanol under acid catalysis. Characterization involves nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the ester and amine functional groups. For example, the amine proton resonance appears as a broad singlet near δ 1.5–2.0 ppm, while the ester carbonyl carbon appears at ~170 ppm in ¹³C NMR. Mass spectrometry (MS) further validates molecular weight (e.g., [M+H]+ peak at m/z 244.3). Chromatographic purity assessment via HPLC with a C18 column (acetonitrile/water gradient) is recommended .
Q. What safety protocols should researchers follow when handling this compound?
- Methodological Answer : Based on analogous esters (e.g., ethyl decanoate), use personal protective equipment (PPE) including nitrile gloves and safety goggles. Store the compound in a cool, dry environment (<25°C) away from oxidizers. Toxicity data for similar compounds (e.g., ethyl caprate) suggest moderate acute toxicity (LD50 oral rat: >2000 mg/kg), but amine derivatives may exhibit higher reactivity. Always consult Safety Data Sheets (SDS) from reputable sources like ECHA or PubChem for hazard classification updates .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodological Answer : Discrepancies often arise from variations in experimental conditions (e.g., solvent polarity, pH) or assay protocols. To address this:
- Perform dose-response studies across multiple concentrations (e.g., 1–100 µM) in standardized buffers.
- Use positive controls (e.g., known enzyme inhibitors) to validate assay sensitivity.
- Apply statistical error analysis (e.g., ANOVA with Tukey’s post hoc test) to confirm reproducibility. Cross-reference findings with structural analogs (e.g., ethyl 2-(benzylamino)acetate) to identify functional group contributions to activity .
Q. What strategies optimize the enantiomeric purity of this compound in asymmetric synthesis?
- Methodological Answer : Enantioselective synthesis requires chiral catalysts (e.g., BINAP-ruthenium complexes) or enzymatic resolution. Key steps include:
- Chiral HPLC analysis with a polysaccharide column (e.g., Chiralpak AD-H) to monitor enantiomeric excess (ee).
- Kinetic resolution using lipases (e.g., Candida antarctica Lipase B) to selectively hydrolyze one enantiomer.
- Report yields and ee values in triplicate, with error margins ≤5%, to ensure reproducibility .
Q. How should researchers design experiments to investigate the compound’s stability under varying environmental conditions?
- Methodological Answer :
- Accelerated stability testing : Expose the compound to stressors (40°C/75% RH for 1 month) and analyze degradation via LC-MS.
- pH-dependent stability : Prepare buffered solutions (pH 2–10) and quantify intact compound using UV-Vis spectroscopy (λ = 210–220 nm for amine absorption).
- Data interpretation : Use Arrhenius plots to extrapolate shelf-life under standard storage conditions. Compare results to structurally related esters (e.g., ethyl 5-hydroxydecanoate) to identify stability trends .
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